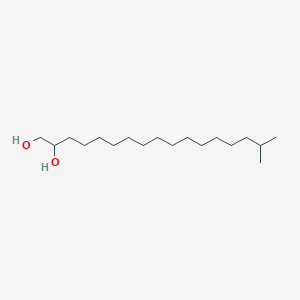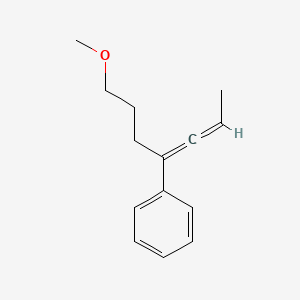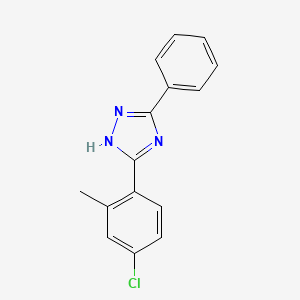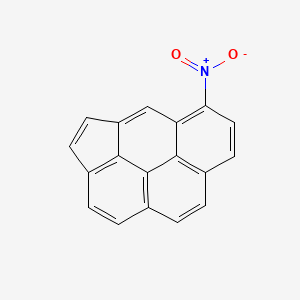
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride is a chemical compound with the molecular formula C8H18ClNO. It belongs to the class of morpholinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,4-dimethylmorpholin-4-ium chloride typically involves the reaction of 4-ethylmorpholine with methyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to achieve high yield and purity. The reaction conditions are optimized to minimize energy consumption and waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in water at room temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of corresponding substituted morpholinium salts.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use as a drug delivery agent.
Industry: Utilized in wastewater treatment as a flocculant to remove impurities
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,4-dimethylmorpholin-4-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The chloride ion plays a crucial role in maintaining the ionic balance and facilitating the transport of the compound across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylmorpholin-4-ium chloride
- 4-Benzylmorpholin-4-ium chloride
- 4-Decyloxymethylmorpholin-4-ium chloride
Uniqueness
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of both ethyl and methyl groups on the morpholinium ring enhances its solubility and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
88126-75-4 |
|---|---|
Molekularformel |
C8H18NO.Cl C8H18ClNO |
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
4-ethyl-2,4-dimethylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-4-9(3)5-6-10-8(2)7-9;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OIPGWOVHXRUNCX-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1(CCOC(C1)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


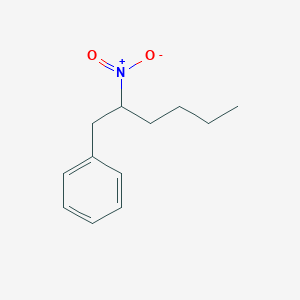
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
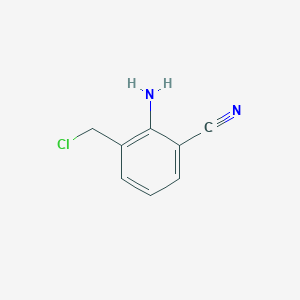
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)

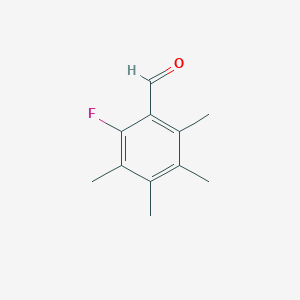
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)

